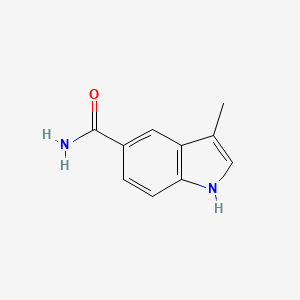

3-Methyl-1H-indole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-5-12-9-3-2-7(10(11)13)4-8(6)9/h2-5,12H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKQNBKLURSKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 Methyl 1h Indole 5 Carboxamide and Its Analogues

Established Synthetic Pathways for Indole-5-carboxamide Core Structures

The construction of the indole-5-carboxamide core can be achieved through various synthetic strategies, which can be broadly categorized into conventional multistep sequences, the application of named reactions for indole (B1671886) ring formation, and specific methods for installing the carboxamide functionality.

Conventional Multistep Reaction Sequences

Multistep syntheses for indole-5-carboxamides often begin with appropriately substituted benzene (B151609) precursors. A common strategy involves the manipulation of functional groups on a substituted nitrotoluene or nitrobenzoic acid. For instance, a synthesis can commence with a starting material like 3-methyl-4-nitrobenzoic acid. This precursor undergoes a series of transformations, including the conversion of the carboxylic acid to a carboxamide and the reduction of the nitro group to an amine, which then serves as a handle for the crucial indole ring-forming cyclization step.

An illustrative pathway begins with the conversion of 3-methyl-4-nitrobenzoic acid to 3-methyl-4-nitrobenzamide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with ammonia tdcommons.org. The subsequent step is the reductive cyclization of the nitro compound to form the indole ring.

Application of Named Reactions in Indole Synthesis (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for constructing the indole core from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions mdpi.com. This reaction is highly versatile and can be adapted to produce a wide range of substituted indoles.

The mechanism proceeds through several key steps:

Hydrazone Formation: The arylhydrazine reacts with the aldehyde or ketone to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

nih.govnih.gov-Sigmatropic Rearrangement: A proton-catalyzed nih.govnih.gov-sigmatropic rearrangement occurs, leading to the cleavage of the N-N bond and the formation of a new C-C bond.

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and elimination of ammonia to yield the aromatic indole ring.

For the synthesis of a 3-methyl-indole-5-carboxamide core, a (4-carbamoylphenyl)hydrazine would be reacted with acetone. The choice of acid catalyst is crucial, with options including Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride mdpi.com.

| Reactant 1 | Reactant 2 | Key Reaction | Product Core |

| (4-carbamoylphenyl)hydrazine | Acetone | Fischer Indole Synthesis | 3-Methyl-1H-indole-5-carboxamide |

| (4-cyanophenyl)hydrazine | Acetone | Fischer Indole Synthesis | 3-Methyl-1H-indole-5-carbonitrile |

| 4-Aminobenzamide | (Transformed into hydrazine) | Fischer Indole Synthesis | Indole-5-carboxamide |

Specific Procedures for Carboxamide Formation at the 5-Position

The carboxamide group at the C-5 position of the indole ring can be introduced at various stages of the synthesis. The primary methods include the amidation of a corresponding carboxylic acid, the hydrolysis of a nitrile, or carrying the amide functionality through the synthesis from the starting material.

Amidation of Indole-5-carboxylic Acid: A common and direct method is the coupling of an indole-5-carboxylic acid with an amine or ammonia. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. A variety of modern coupling reagents are employed for this purpose.

Common Coupling Reagents for Amidation

| Coupling Reagent | Additive (Optional) | Base (Optional) | Typical Solvent |

|---|---|---|---|

| BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DCM (Dichloromethane) | |

| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | HOBt (Hydroxybenzotriazole) | DIPEA | DMF (Dimethylformamide) |

The direct thermal condensation of carboxylic acids and amines is also possible but often requires high temperatures (>160 °C) to overcome the formation of unreactive ammonium salts mdpi.comencyclopedia.pub. Catalytic methods using boronic acids or other Lewis acids can facilitate the reaction under milder conditions acs.orgmdpi.comencyclopedia.pub.

Hydrolysis of Indole-5-carbonitrile: An alternative route involves the synthesis of an indole-5-carbonitrile, which can then be hydrolyzed to the primary carboxamide. This method is advantageous when the nitrile precursor is more readily accessible, for instance, through a Fischer indole synthesis starting from (4-cyanophenyl)hydrazine. The hydrolysis can be performed under acidic or basic conditions, with careful control of reaction conditions to avoid further hydrolysis to the carboxylic acid.

Targeted Synthesis of this compound

A targeted synthesis for this compound can be designed by combining the aforementioned strategies. One efficient approach is a variation of the Fischer indole synthesis.

Synthetic Route via Fischer Indolization:

Preparation of Hydrazine: The synthesis begins with 4-aminobenzonitrile. This is converted to the corresponding diazonium salt using sodium nitrite and hydrochloric acid, followed by reduction (e.g., with tin(II) chloride) to yield (4-cyanophenyl)hydrazine hydrochloride.

Fischer Indole Synthesis: The (4-cyanophenyl)hydrazine is then reacted with acetone in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid in a suitable solvent) to induce cyclization. This step directly forms the 3-methyl-1H-indole-5-carbonitrile intermediate.

Nitrile Hydrolysis: The resulting 3-methyl-1H-indole-5-carbonitrile is subjected to controlled partial hydrolysis. This can be achieved using reagents such as potassium hydroxide in tert-butanol or hydrogen peroxide under basic conditions, which selectively converts the nitrile to the desired this compound.

Strategies for Substituent Introduction and Diversification on the Indole-5-carboxamide Scaffold

The indole-5-carboxamide scaffold offers multiple positions for chemical modification to create diverse libraries of analogues for structure-activity relationship (SAR) studies. Key sites for diversification include the indole nitrogen (N-1), the indole ring itself (positions C-2, C-4, C-6, C-7), and the carboxamide moiety.

N-1 Position (Indole Nitrogen): The indole NH group can be readily alkylated or arylated under basic conditions using various electrophiles. For example, deprotonation with a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide), yields the corresponding N-substituted indole nih.gov.

Indole Ring Positions: Substituents can be introduced onto the aromatic core either by starting with a pre-functionalized precursor or by direct electrophilic substitution on the indole ring. Halogenation (e.g., with N-bromosuccinimide) can introduce bromine atoms, which can then be used as handles for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce aryl, heteroaryl, or other groups nih.gov.

Carboxamide Group: The carboxamide itself is a prime site for diversification. By employing different primary or secondary amines during the amidation of the parent indole-5-carboxylic acid, a wide variety of N-substituted carboxamides can be generated mdpi.com. This allows for the exploration of how different substituents on the amide nitrogen affect the properties of the molecule.

Chemo- and Regioselective Considerations in Indole-5-carboxamide Synthesis

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex indole derivatives.

Regioselectivity in Fischer Indole Synthesis: When an unsymmetrical ketone is used in the Fischer indole synthesis, two regioisomeric indole products can potentially form. The regiochemical outcome is influenced by the steric and electronic properties of the ketone, the nature of the substituent on the phenylhydrazine, and the acidity of the reaction medium. For the synthesis of a 3-methylindole from a phenylhydrazine and methyl ethyl ketone, for instance, the direction of enamine tautomerization and subsequent rearrangement will determine whether a 2,3-dimethylindole or a 3-ethylindole is formed. Computational studies have shown that the stability of the transition state in the key nih.govnih.gov-sigmatropic rearrangement step often dictates the major regioisomer.

Chemoselectivity in Functionalization: The indole ring contains multiple nucleophilic and electrophilic sites, posing challenges for chemoselectivity. For instance, in acylation reactions, competition can exist between N-acylation at the indole nitrogen and C-acylation at the electron-rich C-3 position. The choice of catalyst and reaction conditions is crucial for directing the reaction to the desired position. Borane Lewis acids, for example, have been shown to catalyze the chemo- and regioselective amidation of indoles with isocyanates.

Furthermore, when multiple reactive functional groups are present, such as a carboxylic acid and an indole NH, selective protection and deprotection strategies are often necessary to ensure that reactions occur at the intended site. For example, the indole nitrogen may be protected with a group like Boc (tert-butoxycarbonyl) or tosyl (p-toluenesulfonyl) to prevent its participation in undesired side reactions during the manipulation of other parts of the molecule.

Exploration of Biological Targets and Pathways Mediated by Indole 5 Carboxamides

Enzyme Inhibition and Modulation

Indole-5-carboxamide derivatives have been identified as potent inhibitors of several key enzyme systems. Their structural versatility allows for fine-tuning of activity and selectivity, leading to the discovery of compounds with significant therapeutic potential.

Peptidoleukotriene Receptor Antagonism

Substituted indole-5-carboxamides have been identified as potent and selective antagonists of peptidoleukotrienes. nih.govacs.org These inflammatory mediators are involved in the pathophysiology of asthma and other allergic diseases. Research into 1,3,5-substituted indoles has yielded compounds with high affinity for the leukotriene receptor. nih.gov

Efforts to improve the potency of this series led to the discovery of compounds with subnanomolar affinity for the leukotriene receptor. nih.gov One such derivative, 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3- methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q), demonstrated high potency. nih.gov The development of these antagonists represents a significant advancement in the search for novel treatments for inflammatory airway diseases.

Phosphodiesterase (PDE) Inhibition (e.g., PDE5)

The indole (B1671886) scaffold is a feature of molecules that have been investigated as inhibitors of phosphodiesterase 5 (PDE5), an enzyme that plays a key role in various signaling pathways by hydrolyzing cyclic guanosine (B1672433) monophosphate (cGMP). acs.orgfrontiersin.org Inhibition of PDE5 is a therapeutic strategy for several conditions. frontiersin.orgnih.gov

In the search for new PDE5 inhibitors, novel indole-containing compounds have been synthesized and evaluated. acs.org By modifying previously developed quinoline (B57606) and naphthyridine compounds, researchers identified a potent indole-based analogue. acs.org Specifically, the replacement of an amine group with an amide group led to the identification of compound 14a , which exhibited an IC50 of 16.11 nM. acs.orgnih.gov Molecular docking simulations have suggested the importance of the amide group for the interaction with the drug's target. acs.orgnih.gov

Table 2: PDE5 Inhibition by Indole Analogues

| Compound | Target | IC50 |

|---|---|---|

| Compound 14a | PDE5 | 16.11 nM acs.orgnih.gov |

| Sildenafil | PDE5 | 10 nM acs.org |

Other Enzyme Systems (e.g., Factor Xa, Hepsin, Urease) Potentially Targeted by Indole Derivatives

The versatility of the indole core has led to its exploration as an inhibitor of a wide range of other enzyme systems.

Factor Xa: Indole derivatives have been investigated as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. epo.org The development of potent and reversible inhibitors of Factor Xa is a major goal in the search for new anticoagulants. epo.org Research has identified indoline (B122111) derivatives with potent in vitro Factor Xa inhibitory activity. nih.govnih.gov For example, the (R)-isoform of compound 11d (({(RS)-5-[1-(acetimidoyl)piperidin-4-yloxy]-2-(7-amidinonaphthalen-2-yl)indolin-1-yl}sulfonyl)acetic acid) showed potent anticoagulant activity in human plasma. nih.gov

Hepsin: Hepsin is a transmembrane serine protease that is overexpressed in prostate cancer and is implicated in tumor progression and metastasis. nih.gov Small-molecule inhibitors of hepsin's catalytic activity have been identified through high-throughput screening. nih.gov While specific 3-methyl-1H-indole-5-carboxamide derivatives were not highlighted, the broader search for hepsin inhibitors includes diverse chemical scaffolds that could encompass indole-based structures. nih.govresearchgate.net

Urease: Various indole analogues have been synthesized and evaluated for their ability to inhibit urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. tandfonline.comresearchgate.net Inhibition of urease is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. tandfonline.com Numerous synthesized indole analogues have displayed a range of urease inhibitory potential, with some compounds showing significantly greater potency than the standard inhibitor thiourea. tandfonline.comnih.gov For example, certain indole-imidazole compounds and other derivatives have shown IC50 values in the low micromolar range. researchgate.net

Table 3: Urease Inhibition by Indole Analogues

| Compound Class/Example | Target | IC50 | Standard |

|---|---|---|---|

| Indole analogues (1-22) | Urease | 0.60 ± 0.05 to 30.90 ± 0.90 µM tandfonline.com | Thiourea (21.86 ± 0.90 µM) tandfonline.com |

| Indole-imidazole derivative (4d) | Urease | 1.43 µM researchgate.net | Thiourea researchgate.net |

| Oxindole derivative (5) | Urease | 13.00 ± 0.35 μM nih.gov | Thiourea (21.00 ± 0.01 μM) nih.gov |

Receptor Agonism and Antagonism

Indole-5-carboxamide derivatives have been investigated for their ability to interact with various receptor systems, demonstrating both agonistic and antagonistic activities that are crucial for their therapeutic potential.

Serotonin (B10506) Receptor (e.g., 5-HT7R) Interactions of Indole-5-carboxamide Derivatives

The serotonin (5-HT) system is a key target for therapeutic intervention in a range of central nervous system disorders. While specific data on this compound is limited, related indole carboxamide derivatives have shown significant affinity for serotonin receptors. For instance, a series of indole carbazimidamides were evaluated as 5-HT4 receptor agonists, with some compounds demonstrating high potency as full agonists. nih.gov

In the context of the 5-HT7 receptor, which is implicated in mood regulation and cognitive processes, certain redesigned indanone analogs have shown high-affinity binding. nih.gov For example, the levorotatory enantiomer of a synthesized methyl analog demonstrated a high affinity with a Ki of 1.2 nM and exhibited a β-arrestin biased functional selectivity for the 5-HT7 receptor. nih.gov Although this compound showed less activity in the Gs pathway compared to serotonin, it was significantly more active in the β-arrestin pathway, highlighting its potential as a biased agonist. nih.gov The affinity of various ligands for the 5-HT7 receptor is detailed in the table below.

Aryl Hydrocarbon Receptor (AhR) Interactions

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating immune responses, and its activation by indole derivatives is a subject of growing interest. mdpi.comnih.gov Notably, 3-methylindole, also known as skatole, has been identified as a partial agonist of the human AhR. nih.govplos.org It has been shown to induce the expression of AhR-regulated genes such as CYP1A1, CYP1A2, and CYP1B1 in primary human hepatocytes. plos.org

Further studies on various methylated and methoxylated indoles have revealed a range of activities, from full agonism to antagonism. For instance, 4-Me-indole and 6-Me-indole were found to be effective agonists of AhR, while 3-Me-indole, 2,3-diMe-indole, and 2,3,7-triMe-indole acted as antagonists. nih.gov The antagonistic activity of 3-Me-indole was demonstrated with an IC50 of 19 μM. nih.gov These findings suggest that the substitution pattern on the indole ring is a critical determinant of the nature of the interaction with AhR. The table below summarizes the AhR activity of various methylindoles.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and mutations in its gene cause cystic fibrosis. Small molecules known as potentiators can enhance the function of mutated CFTR. While direct evidence for this compound as a CFTR potentiator is not prominent in the literature, the broader class of indole derivatives has been explored. For example, a review on CFTR modulators has noted a 5-carboxamide derivative within the landscape of potential therapeutics. nih.gov

Research into novel CFTR potentiators has identified various chemical scaffolds, including some with structural similarities to indoles, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles. acs.org These findings suggest that the indole framework could be a viable starting point for the design of new CFTR potentiators, although specific structure-activity relationships for indole-5-carboxamides in this context remain to be fully elucidated.

Broader Biological Activities and Associated Molecular Pathways

Beyond direct receptor interactions, indole-5-carboxamide derivatives exhibit a range of biological effects, including the modulation of cell growth and inflammatory pathways.

Antiproliferative and Apoptotic Mechanisms (e.g., Kinase Inhibition, Caspase Activation)

A significant area of research for indole carboxamides is in oncology, where they have demonstrated potent antiproliferative and pro-apoptotic activities. These effects are often mediated through the inhibition of key cellular kinases and the activation of caspase cascades.

Various indole-2-carboxamide and indole-5-carboxamide derivatives have shown inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell proliferation. rsc.orgnih.govnih.gov For instance, a series of 5-substituted-3-ethylindole-2-carboxamides displayed significant antiproliferative activity against several cancer cell lines, with GI50 values in the nanomolar range. rsc.org Certain derivatives also showed potent inhibition of EGFR and CDK2. rsc.org

The pro-apoptotic effects of these compounds are often linked to the activation of caspases, a family of proteases central to the execution of apoptosis. nih.gov Studies on indole-2-carboxamide derivatives have shown that they can significantly increase the levels of active caspase-3, a key executioner caspase. nih.gov Furthermore, these compounds have been observed to modulate the levels of other apoptotic markers, such as increasing the expression of the pro-apoptotic protein Bax and cytochrome C, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov The tables below summarize the kinase inhibitory and antiproliferative activities of selected indole carboxamide derivatives.

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 5c (5-substituted-3-ethylindole-2-carboxamide) | CDK2 | 46 | rsc.org |

| Compound 5g (5-substituted-3-ethylindole-2-carboxamide) | CDK2 | 33 | rsc.org |

| Compound 5c (5-substituted-3-ethylindole-2-carboxamide) | EGFR | 124 | rsc.org |

| Compound 5g (5-substituted-3-ethylindole-2-carboxamide) | EGFR | 98 | rsc.org |

| Compound 5i (5-substituted-3-ethylindole-2-carboxamide) | EGFR | 85 | rsc.org |

| Compound 5j (5-substituted-3-ethylindole-2-carboxamide) | EGFR | 106 | rsc.org |

Anti-inflammatory and Immunomodulatory Effects

Indole-5-carboxamide derivatives have also been shown to possess significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). chemrxiv.orgnih.gov

For example, a study on indole and amide derivatives of ursolic acid demonstrated that certain indole derivatives significantly inhibited the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophage cells. chemrxiv.org Similarly, a series of newly synthesized indole-2-carboxamide derivatives effectively inhibited the LPS-induced expression of TNF-α and IL-6. nih.gov These findings highlight the potential of the indole carboxamide scaffold in the development of novel anti-inflammatory agents. The table below presents the inhibitory effects of selected indole derivatives on pro-inflammatory cytokines.

| Compound | Cytokine | Concentration (µM) | % Inhibition | Reference |

|---|---|---|---|---|

| Compound 3 (Indole derivative of Ursolic Acid) | TNF-α | 5.0 | 49.5 ± 0.04 | chemrxiv.org |

| 10 | 70.1 ± 0.8 | |||

| IL-6 | 5.0 | 45.1 ± 0.09 | ||

| 10 | 73.3 ± 2.0 | |||

| Compound 4 (Indole derivative of Ursolic Acid) | TNF-α | 5.0 | 44.8 ± 1.8 | chemrxiv.org |

| 10 | 66.9 ± 4.1 | |||

| IL-6 | 5.0 | 33.8 ± 3.6 | ||

| 10 | 66.2 ± 2.1 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Serotonin |

| 3-methylindole (Skatole) |

| 4-Me-indole |

| 6-Me-indole |

| 2,3-diMe-indole |

| 2,3,7-triMe-indole |

| Bax |

| Bcl-2 |

| Ursolic acid |

Antimicrobial and Antiviral Considerations

The indole nucleus is a significant pharmacophore, and its derivatives, including indole-5-carboxamides, have demonstrated a wide spectrum of antimicrobial and antiviral activities. mdpi.comnih.gov The versatility of the indole scaffold allows for the development of compounds with potent activity against various pathogens, including bacteria, fungi, and viruses. nih.govfrontiersin.org

Antibacterial and Antifungal Activity:

Research has shown that indole carboxamide derivatives possess notable antibacterial and antifungal properties. nih.govresearchgate.net In a study evaluating various indole derivatives, carboxamide derivatives exhibited higher antifungal activity compared to their propanamide counterparts. nih.gov Specifically, against Staphylococcus aureus, all tested indole carboxamide compounds were as active as the standard drug ampicillin (B1664943). nih.govresearchgate.net Furthermore, indole carboxamides substituted at the 3-position demonstrated better inhibition of Bacillus subtilis than those substituted at the 2-position. nih.gov The minimum inhibitory concentration (MIC) values for some indole derivatives were found to be significantly lower than standard drugs like ciprofloxacin (B1669076) and ampicillin against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov They also proved to be better inhibitors of Candida albicans. nih.gov

Another study on new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed that all tested compounds had antibacterial activity against eight Gram-positive and Gram-negative bacteria, with their activity surpassing that of ampicillin and streptomycin (B1217042) by 10 to 50 times. nih.gov The antifungal activity of these compounds was also good to excellent, with Trichoderma viride being the most sensitive fungus. nih.gov Docking studies suggested that the antibacterial activity likely stems from the inhibition of E. coli MurB, while the antifungal mechanism involves the inhibition of 14α-lanosterol demethylase of CYP51Ca. nih.gov

Additionally, indole-3-carboxamide-polyamine conjugates have been evaluated for their antimicrobial activity. mdpi.com One such analogue demonstrated the ability to disrupt the bacterial membrane of both S. aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of P. aeruginosa, suggesting membrane perturbation as a mechanism of action. mdpi.com

Antiviral Activity:

The indole scaffold is considered a "privileged scaffold" in antiviral drug development. frontiersin.orgnih.gov Several indole-based drugs, such as delavirdine (B1662856) and arbidol, have been used to treat viral diseases. nih.govnih.gov

Studies on indole-2-carboxamide derivatives have revealed their potential as antiviral agents. nih.gov Certain compounds within this class have been found to inhibit the replication of various viruses, including neurotropic alphavirus, HIV-1, and Coxsackie B4 virus (CVB4). nih.gov For instance, novel indole-based thiosemicarbazides and 4-thiazolidinones derived from 5-fluoro-1H-indole-2,3-dione showed notable antiviral activity against CVB4, with EC50 values in the low microgram per milliliter range. nih.gov Some of these compounds also inhibited the replication of Sindbis virus and respiratory syncytial virus. nih.gov

Furthermore, a 5,6-dihydroxyindole (B162784) carboxamide derivative has displayed strong anti-HIV-1 integrase activity. frontiersin.org Indole derivatives have also shown high anti-HCV activity. frontiersin.org More recently, an indole-3-carboxylic acid derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. nih.govactanaturae.ru This compound also showed interferon-inducing activity and suppressed syncytium formation induced by the SARS-CoV-2 spike protein. nih.govactanaturae.ru

Table 1: Antimicrobial Activity of Indole-5-carboxamide Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Indole carboxamides | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans | As active as ampicillin against S. aureus. Higher antifungal activity than propanamide derivatives. Significantly lower MIC values than ciprofloxacin and ampicillin against tested bacteria. | nih.govresearchgate.net |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria, various fungi | 10-50 times more active than ampicillin and streptomycin. Good to excellent antifungal activity. | nih.gov |

| Indole-3-carboxamide-polyamine conjugates | S. aureus, MRSA, P. aeruginosa | Disrupts bacterial membranes. | mdpi.com |

Table 2: Antiviral Activity of Indole-5-carboxamide Derivatives

| Compound Class | Target Virus(es) | Key Findings | Reference(s) |

|---|---|---|---|

| Indole-2-carboxamide derivatives | Neurotropic alphavirus, HIV-1, Coxsackie B4 virus (CVB4) | Inhibits viral replication. | nih.gov |

| 5,6-dihydroxyindole carboxamide derivative | HIV-1 | Strong anti-HIV-1 integrase activity. | frontiersin.org |

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | Completely inhibited viral replication in vitro. Showed interferon-inducing activity. | nih.govactanaturae.ru |

Antioxidant and Free Radical Scavenging Properties

Indole derivatives are recognized for their antioxidant potential, which is a crucial aspect of their diverse biological activities. ontosight.ainih.govmdpi.com The ability of these compounds to scavenge free radicals contributes to their protective effects against oxidative stress-related damage to biomolecules like lipids, proteins, and DNA. tandfonline.com

Studies have demonstrated the free radical scavenging capabilities of various indole carboxamide derivatives. For instance, novel N-substituted indole-2-carboxamides have been investigated for their ability to inhibit superoxide (B77818) anion (O₂⁻) and lipid peroxidation. tandfonline.com Certain derivatives with di-chlorination at the ortho- and para-positions of the benzamide (B126) residue showed significant inhibition of O₂⁻. tandfonline.com Halogenated derivatives, in general, were found to be more active than their non-halogenated counterparts in this regard. tandfonline.com

In another study, new ester and amide derivatives of indole-2-carboxylic acid were synthesized and evaluated for their antioxidant properties. fabad.org.tr N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives, in particular, demonstrated excellent reducing power, surpassing that of butylated hydroxytoluene (BHT) at various concentrations. fabad.org.tr These compounds also exhibited more potent Fe²⁺ chelating activity than EDTA. fabad.org.tr

Furthermore, a series of novel hybrid indole-based caffeic acid amide derivatives were designed as potent free radical scavenging agents. nih.gov The results from DPPH assays indicated that these indole-based amides were more active than their benzamide analogues. nih.gov Several of these compounds showed excellent DPPH radical scavenging activities, with some even demonstrating a higher capacity to neutralize the ABTS•+ radical cation than Trolox, a water-soluble vitamin E analogue. nih.gov

The antioxidant properties of 3-oxoisoindoline-5-carboxamides have also been explored using DPPH radical scavenging and human LDL oxidation assays. onlinepharmacytech.info Additionally, two new indole derivatives isolated from Agrocybe cylindracea, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide, were identified as free radical scavengers that inhibited lipid peroxidation in rat liver microsomes. nih.gov

Table 3: Antioxidant Activity of Indole-5-carboxamide Derivatives

| Compound Class | Assay(s) | Key Findings | Reference(s) |

|---|---|---|---|

| N-substituted indole-2-carboxamides | Superoxide anion inhibition, Lipid peroxidation | Dichlorinated derivatives showed significant inhibition of superoxide anion. Halogenated derivatives were generally more active. | tandfonline.com |

| Ester and amide derivatives of indole-2-carboxylic acid | DPPH radical scavenging, Reducing power, Fe²⁺ chelating activity | N-benzyl and N-(4-methoxybenzyl) derivatives showed excellent reducing power and potent Fe²⁺ chelating activity. | fabad.org.tr |

| Hybrid indole-based caffeic acid amides | DPPH, ABTS•+ scavenging | More active than benzamide analogues. Some compounds were more potent than Trolox in neutralizing ABTS•+. | nih.gov |

| 3-Oxoisoindoline-5-carboxamides | DPPH radical scavenging, Human LDL oxidation | Evaluated for antioxidant properties. | onlinepharmacytech.info |

| 6-hydroxy-1H-indole-3-acetamide | Lipid peroxidation inhibition | Inhibited lipid peroxidation in rat liver microsomes. | nih.gov |

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health concern, and the development of new, effective drugs is a priority. nih.govnih.gov The indole scaffold has emerged as a promising starting point for the discovery of novel anti-trypanosomal agents. nih.govnih.gov

Phenotypic screening of small molecule libraries has led to the identification of indole-containing compounds with activity against the intracellular amastigote form of T. cruzi. nih.gov This has prompted the optimization of several series of substituted indoles, including 1H-indole-2-carboxamides, to improve their potency and pharmacokinetic properties. nih.govdndi.org Early lead compounds from these series demonstrated a balance of potency and favorable physicochemical properties. nih.gov

Further research into indoline-2-carboxamide derivatives identified them as a new class of brain-penetrant inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.org Optimization of this series led to compounds with potent antiproliferative activity against the parasite. acs.org

The mechanism of action for some of these indole derivatives appears to be linked to the inhibition of crucial parasite enzymes. For instance, N5-substituted paullones, which contain an indole moiety, have shown antitrypanosomal activity through the inhibition of trypanothione (B104310) synthetase (TryS), an enzyme vital for the parasite's redox metabolism. nih.gov The indole motif was found to be essential for this inhibitory activity. nih.gov While optimization of one series of 1H-indole-2-carboxamides was halted due to an unfavorable drug metabolism and pharmacokinetic profile and a deprioritized mechanism of action (CYP51 inhibition), the initial findings still highlight the potential of this chemical class. dndi.org

Table 4: Anti-Trypanosoma cruzi Activity of Indole Derivatives

| Compound Series | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Substituted Indoles (including 1H-indole-2-carboxamides) | Trypanosoma cruzi (intracellular amastigotes) | Identified through phenotypic screening; optimization efforts undertaken to improve potency and DMPK properties. | nih.govdndi.org |

| Indoline-2-carboxamide Derivatives | Trypanosoma brucei | Identified as a new class of brain-penetrant inhibitors with potent antiproliferative activity. | acs.org |

| N5-substituted Paullones | Trypanothione Synthetase (TryS) of Kinetoplastids | The indole moiety is crucial for the inhibitory and antitrypanosomal activity. | nih.gov |

Molecular Interactions and Mechanistic Elucidation of Indole 5 Carboxamide Biological Activity

Ligand-Target Binding Characterization

The initial step in the pharmacological action of an indole-5-carboxamide is its binding to a biological target. The affinity and nature of this binding dictate the compound's potency and its downstream effects.

The potency of indole-5-carboxamide derivatives has been quantified against various biological targets, revealing their potential as highly effective inhibitors and modulators. The binding affinity is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ), with lower values indicating higher potency.

For instance, a series of indole-5-carboxamides have been identified as exceptionally potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. One derivative, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, demonstrated a remarkable IC₅₀ value of 0.227 nM for human MAO-B. nih.gov Similarly, substituted 3-(phenylmethyl)-1H-indole-5-carboxamides have been developed as antagonists of peptidoleukotriene receptors, which are involved in asthma and inflammatory responses. A lead compound from this series achieved subnanomolar affinity for the leukotriene receptor. nih.gov

While the 5-carboxamide isomer is a primary focus, related indole-2-carboxamides also show significant biological activity, providing valuable context. For example, certain 5-substituted-indole-2-carboxamides have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2), key targets in cancer therapy. These compounds have shown potent antiproliferative activity with IC₅₀ values against EGFR as low as 85 nM. rsc.orgnih.gov Further studies on indole-2-carboxamides targeting the Cannabinoid CB1 receptor have also yielded compounds with significant modulatory effects. nih.gov

Interactive Table: Binding Affinity of Selected Indole-carboxamide Derivatives

| Compound Class | Target | Key Derivative Example | Reported Potency (IC₅₀) |

| Indole-5-carboxamide | Monoamine Oxidase B (MAO-B) | N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | 0.227 nM nih.gov |

| Indole-5-carboxamide | Leukotriene Receptor | 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3- methoxy-N-[(2-methylphenyl)sulfonyl]benzamide | Subnanomolar Affinity nih.gov |

| Indole-5-carboxamide | HCV NS5B Polymerase | N/A | EC₅₀ <100 nM nih.gov |

| Indole-2-carboxamide | EGFR/CDK2 | 5-chloro-N-(p-tolyl)-3-ethyl-1H-indole-2-carboxamide | 89 nM (EGFR) / 23 µM (CDK2) nih.gov |

The high affinity of indole-5-carboxamides for their targets is achieved through a combination of specific non-covalent interactions within the target's binding site. Computational docking studies and X-ray crystallography have provided insights into these crucial interactions. nih.govnih.gov

The indole (B1671886) ring itself frequently engages in hydrophobic and aromatic stacking interactions with nonpolar residues in the binding pocket. nih.gov The carboxamide linker is particularly important as it can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). This allows it to form key hydrogen bonds with polar residues in the active site, anchoring the ligand in a specific orientation. nih.gov For example, in the binding of inhibitors to the enzyme Notum, a water-mediated hydrogen bond to the oxyanion hole was identified as a key interaction. nih.gov

In the context of leukotriene receptor antagonists, efforts to improve oral activity led to the exploration of more lipophilic amide substituents, suggesting that hydrophobic interactions play a significant role in both potency and pharmacokinetic properties. nih.gov The strategic placement of substituents on the indole core and the carboxamide moiety can further enhance these interactions, leading to improved binding affinity and selectivity.

Cellular Pathway Modulation by Indole-5-carboxamides

By binding to and modulating the function of key proteins, indole-5-carboxamides can influence entire cellular signaling networks. This modulation can lead to changes in cell behavior, such as proliferation, apoptosis, and inflammatory responses.

Indole-carboxamide derivatives have been shown to modulate several critical signal transduction cascades. As inhibitors of receptor tyrosine kinases like EGFR, they can block downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway, which is often hyperactivated in cancer and drives cell proliferation. rsc.org Studies on related indole-2-carboxamides have demonstrated direct activation of the ERK1/2 pathway in the context of CB1 receptor modulation. nih.gov

Furthermore, these compounds can trigger apoptosis (programmed cell death) by influencing the intrinsic apoptotic pathway. This involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov The modulation of proteins in the Bcl-2 family, which regulate mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome C, is a key mechanism by which small molecules can initiate this cascade. nih.gov

The modulation of signal transduction pathways ultimately leads to changes in the expression of specific genes, altering cellular function. For instance, the inhibition of growth factor signaling can reduce the expression of genes required for cell cycle progression.

A critical gene in this context is TP53, which encodes the tumor suppressor protein p53. p53 acts as a transcription factor that can halt the cell cycle or initiate apoptosis in response to cellular stress, such as DNA damage. nih.gov Chemical agents that activate the p53 pathway can upregulate the expression of pro-apoptotic genes, including those encoding for members of the Bcl-2 family. nih.gov While direct studies on the gene expression profiles induced by 3-Methyl-1H-indole-5-carboxamide are limited, the known impact of related compounds on pathways controlled by transcription factors like p53 suggests a mechanism involving the targeted regulation of genes controlling cell fate. nih.govacs.org

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For indole-carboxamides, SAR has been explored to optimize potency, selectivity, and pharmacokinetic properties.

Systematic modifications of the indole-5-carboxamide scaffold have revealed several key insights. For MAO-B inhibitors, the N-aryl substitution on the carboxamide was found to be critical, with dichloro- and difluoro-phenyl groups yielding highly potent compounds. nih.gov For leukotriene antagonists, increasing the lipophilicity of the N-alkyl group on the 5-carboxamide enhanced oral activity. nih.gov

Extensive SAR studies on the related indole-2-carboxamide scaffold as CB1 receptor modulators have provided a detailed map of structural requirements that are likely applicable to other indole-carboxamide isomers. These studies revealed:

C3-Position: The presence and length of a linear alkyl group at the C3 position have a profound influence on the allosteric modulation of the target.

C5-Position: An electron-withdrawing group, such as a chloro substituent, at the C5 position is beneficial for activity.

Carboxamide Linker: The amide functionality itself is critical, and the length of the linker between the amide and any terminal phenyl ring can abolish or enhance activity.

Amide Substituent: The nature of the substituent on the amide nitrogen significantly impacts the modulatory profile.

These findings underscore that the biological activity of an indole-carboxamide is a finely tuned interplay between the indole core, the position and nature of the carboxamide group, and the various substituents on the scaffold.

Interactive Table: Summary of Key SAR Findings for Indole-carboxamides

| Structural Position | Modification | Impact on Activity | Target Class Example |

| Indole C3 | Linear alkyl group | Length is critical for modulating target binding | CB1 Receptor |

| Indole C5 | Electron-withdrawing group (e.g., -Cl) | Enhances potency | CB1 Receptor |

| 5-Carboxamide | N-Aryl substitution (e.g., dichlorophenyl) | Dramatically increases potency | MAO-B nih.gov |

| 5-Carboxamide | Increased lipophilicity of N-alkyl group | Improves oral activity | Leukotriene Receptor nih.gov |

| Linker | Length between amide and terminal ring | Critical for maintaining activity | CB1 Receptor |

Analysis of Positional and Substituent Effects on Biological Activity

The biological activity of indole-5-carboxamide derivatives is profoundly influenced by the nature and position of various substituents on the indole core and the carboxamide moiety. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds for a range of biological targets, including G-protein coupled receptors and enzymes.

Research into potent, nonpeptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonists revealed that modifications at the 5-position of the indole ring are critical. When the 2-aryltryptamine class of antagonists was modified to include carboxamide substituents at the indole 5-position, potent binding affinity was achieved. nih.gov A functional assay for GnRH antagonism demonstrated a strong preference for branched tertiary amides attached to the C5-carboxamide, highlighting the importance of the steric bulk on the amide nitrogen for functional activity. nih.gov

In the context of peptidoleukotriene receptor antagonists, SAR exploration of substituted indole-5-carboxamides and their indole-6-carboxamide isomers showed that substituent choices are crucial for both in vitro potency and oral activity. nih.gov Efforts to enhance the potency of this series involved modifying the amide, the indole ring, and other appended groups. A trend emerged suggesting that increased lipophilicity in the amide portion was necessary to improve oral activity. nih.gov This led to the discovery of derivatives with subnanomolar affinity for the leukotriene receptor. nih.gov

Similarly, studies on indole-2-carboxamides as anti-Trypanosoma cruzi agents have provided insights that can be extrapolated to the indole-5-carboxamide scaffold. These studies found that small, aliphatic, electron-donating groups (EDG), such as methyl or cyclopropyl (B3062369), at the 5-position of the indole core were favored for potency. nih.gov Conversely, analogues bearing electron-withdrawing groups (EWG) like halogens were found to be inactive. nih.gov Methylation of the amide nitrogen was also shown to modulate activity and solubility. nih.gov

Exploration of indole-5-carboxamides as inhibitors of monoamine oxidase B (MAO-B) has yielded highly potent and selective compounds. nih.gov SAR studies in this area demonstrated that the substituents on the phenyl ring of the N-phenylcarboxamide group are a key determinant of activity. Dichloro-substitution on this phenyl ring, particularly in the 3,4-positions, resulted in exceptionally potent inhibition. nih.gov Furthermore, methylation at the N1 position of the indole ring was well-tolerated and, in some cases, enhanced potency. nih.gov The nature of the linker is also critical; replacing the carboxamide with a methanimine (B1209239) spacer maintained high potency and selectivity. nih.gov

The following table summarizes the effects of substituents on the MAO-B inhibitory activity of selected indole-5-carboxamide derivatives.

| Compound | Indole N1-Substituent | Amide N-Substituent | Human MAO-B IC₅₀ (nM) | Selectivity vs MAO-A (fold) |

|---|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | -H | 3,4-dichlorophenyl | 0.227 | >5700 |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indole-5-carboxamide | -CH₃ | 3,4-dichlorophenyl | 0.386 | >25000 |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | -H | 3,4-difluorophenyl | 1.59 | >6000 |

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models (e.g., CoMFA, CoMSIA)

To quantitatively understand the relationship between the structural features of indole-carboxamide derivatives and their biological activities, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are frequently employed. Methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for elucidating the structural requirements for optimal biological potency. nih.govresearchgate.net These models map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of aligned molecules and correlate them with their observed biological activities. nih.gov

The development of a robust 3D-QSAR model begins with the creation of a dataset of compounds with a significant range in biological activity. nih.gov The molecules are then aligned based on a common substructure or a pharmacophore model. researchgate.net

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between a probe atom and each molecule in the dataset, generating a 3D grid of field values.

CoMSIA evaluates similarity indices across five different fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor. This provides a more detailed and often more predictive model. nih.gov

The statistical validity and predictive power of the generated models are paramount. This is assessed using several key metrics:

Leave-one-out cross-validation (q² or cv-r²): This internal validation metric assesses the model's robustness. A q² value greater than 0.5 is generally considered indicative of a good model. nih.govresearchgate.net

Non-cross-validated correlation coefficient (r²_ncv): This measures the goodness of fit for the training set data. nih.gov

Predictive correlation coefficient (r²_pred): This is a crucial external validation metric, calculated using a test set of compounds not included in the model's creation. It measures the model's ability to predict the activity of new compounds. researchgate.net

For instance, in a QSAR study on 5-hydroxyindole-3-carboxylate derivatives as 5-lipoxygenase inhibitors, CoMFA and CoMSIA models were developed and rigorously validated. nih.gov The CoMSIA model was found to have superior predictive power compared to the CoMFA model. nih.gov The results of such studies are often visualized as 3D contour maps, which indicate regions where specific properties are favorable or unfavorable for activity. For example, a map might show that bulky, sterically favorable groups are preferred in one region, while electronegative, electrostatically favorable groups are beneficial in another. researchgate.netijpar.com These insights provide a rational basis for the design of new, more potent analogues. nih.govresearchgate.net

The table below presents a representative summary of statistical results from a 3D-QSAR study, illustrating the parameters used to validate CoMFA and CoMSIA models.

| Model | q² (Cross-validated r²) | r²_ncv (Non-cross-validated r²) | r²_pred (Predictive r² for test set) | Field Contributions (%) |

|---|---|---|---|---|

| CoMFA | 0.840 | 0.978 | 0.694 | Steric: 55, Electrostatic: 45 |

| CoMSIA | 0.840 | 0.965 | 0.671 | Steric: 12, Electrostatic: 35, Hydrophobic: 38, H-Bond Donor: 15 |

Computational Chemistry and Advanced Molecular Modeling of 3 Methyl 1h Indole 5 Carboxamide

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as 3-Methyl-1H-indole-5-carboxamide, within the active site of a target protein. nih.govnih.gov This method is instrumental in understanding the structural basis of a ligand's activity and can provide insights into the key interactions that stabilize the ligand-protein complex.

The process of molecular docking involves the use of scoring functions to rank different binding poses based on their predicted binding affinity. nih.gov These scoring functions estimate the free energy of binding, with lower scores typically indicating a more favorable interaction. By analyzing the top-ranking poses, researchers can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding of this compound to its target. For instance, studies on similar indole-based compounds have successfully used molecular docking to elucidate their binding mechanisms. mdpi.com

A hypothetical molecular docking study of this compound against a putative kinase target is illustrated in the table below. Such a study would involve preparing the three-dimensional structures of both the ligand and the protein, followed by running the docking simulation using specialized software. The results would then be analyzed to understand the binding energetics and interaction patterns.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Kinase X | -9.8 | ASP145, LYS78, PHE80 | Hydrogen bond with ASP145, Pi-cation interaction with LYS78, Hydrophobic interaction with PHE80 |

| Kinase Y | -7.2 | GLU90, VAL34 | Hydrogen bond with GLU90, Hydrophobic interaction with VAL34 |

| Kinase Z | -6.5 | TRP120 | Pi-stacking with TRP120 |

The insights gained from such molecular docking simulations are invaluable for structure-based drug design, enabling the rational modification of the ligand to enhance its binding affinity and selectivity for the intended target.

Dynamics and Conformational Analysis of this compound in Biological Environments

While molecular docking provides a static snapshot of the ligand-target interaction, the reality is that biological systems are dynamic. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By simulating the behavior of this compound in a solvated biological environment, such as within a protein's binding pocket or embedded in a cell membrane, researchers can gain a deeper understanding of its conformational flexibility and dynamic interactions. nih.gov

Conformational analysis is a critical aspect of understanding a molecule's biological activity, as the three-dimensional shape of a ligand determines its ability to bind to a target receptor. sciforum.net MD simulations can reveal the accessible conformations of this compound and the energetic barriers between them. This information is crucial for assessing whether the molecule can adopt the necessary conformation to bind effectively to its target. The generation of low-energy conformers is a key step in various computational chemistry applications, including 3D-QSAR and pharmacophore modeling. sciforum.net

A typical MD simulation of this compound complexed with a target protein would involve the following steps and generate the subsequent data:

| Simulation Parameter | Description | Typical Value/Output |

| Simulation Time | The total time the system is simulated. | 100 nanoseconds |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | AMBER, CHARMM |

| Solvent Model | Explicit representation of water molecules to mimic physiological conditions. | TIP3P water model |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein-ligand complexes over time, indicating stability. | Plot of RMSD vs. time |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual amino acid residues, indicating flexibility. | Plot of RMSF vs. residue number |

| Hydrogen Bond Analysis | Identification and monitoring of hydrogen bonds between the ligand and protein throughout the simulation. | Table of hydrogen bond occupancy |

The results from MD simulations can validate the binding poses predicted by molecular docking and provide a more realistic picture of the ligand-target interactions, thereby guiding further optimization efforts.

In Silico Approaches for Novel Biological Target Identification and Validation

One of the significant challenges in drug discovery is the identification and validation of novel biological targets for a given compound. In silico approaches offer a range of computational strategies to address this challenge for molecules like this compound. These methods can help to prioritize potential targets for experimental validation, thereby saving considerable time and resources.

Reverse docking, also known as inverse docking, is a computational technique where a single ligand is docked against a library of potential protein targets. This approach can be used to identify potential "off-targets" that may be responsible for adverse effects, as well as to discover novel therapeutic targets for the compound. The underlying principle is that if a ligand shows a high predicted binding affinity for a particular protein, that protein is a candidate target for the ligand.

Another powerful in silico method is pharmacophore modeling. A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. By generating a pharmacophore model based on the structure of this compound, it is possible to screen large databases of known protein structures to identify those that have a binding site complementary to the pharmacophore.

The validation of identified targets often involves a combination of computational and experimental techniques. For example, once a potential target is identified through in silico screening, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-target complex. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is a cost-effective alternative to high-throughput screening (HTS) and can significantly enrich the pool of candidate molecules for experimental testing. nih.gov For this compound, virtual screening can be employed in two primary ways: to identify novel scaffolds that may bind to the same target, or to screen for analogs of this compound with improved properties.

Once an initial "hit" compound like this compound is identified, the next step is lead optimization. This process involves the iterative modification of the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools play a pivotal role in this phase. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate changes in the molecular structure with changes in biological activity. These models can then be used to predict the activity of new, yet-to-be-synthesized analogs.

A hypothetical lead optimization campaign starting from this compound could involve the following steps, guided by computational predictions:

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADME Properties | Rationale |

| This compound | - | -8.5 | Moderate | Initial Hit |

| Analog 1 | Addition of a hydroxyl group to the methyl group | -9.2 | Improved solubility | Introduce a hydrogen bond donor |

| Analog 2 | Replacement of the methyl group with a cyclopropyl (B3062369) group | -9.0 | Improved metabolic stability | Increase lipophilicity and rigidity |

| Analog 3 | Substitution on the indole (B1671886) ring | -8.8 | Altered selectivity profile | Explore interactions with a different sub-pocket |

Through the synergistic use of virtual screening and computational lead optimization strategies, the journey from an initial hit compound to a viable drug candidate can be significantly streamlined.

Future Perspectives and Emerging Directions in Indole 5 Carboxamide Research

Identification of Undiscovered Biological Targets for 3-Methyl-1H-indole-5-carboxamide and its Analogues

The quest to identify novel biological targets for this compound and its structural relatives is a primary driver for future research. While some indole (B1671886) carboxamides have well-defined targets, the broader therapeutic potential of this class of compounds remains largely untapped. Analogues of indole-5-carboxamide have already demonstrated activity against a wide array of targets, suggesting that this compound could modulate newly discovered pathways.

For instance, substituted indole-5-carboxamides have been identified as potent and selective antagonists of peptidoleukotrienes, which are involved in inflammatory responses. nih.gov This existing knowledge provides a foundation for exploring other inflammation-related targets. Furthermore, research on different isomers, such as indole-2-carboxamides, has revealed their potential as antitubercular agents by inhibiting the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis and as antiproliferative agents against pediatric brain tumors. nih.gov Other studies have shown that 3-substituted indole derivatives possess anticancer activity against breast cancer cell lines like MCF-7, and indole-2-carboxamides can act as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key player in pain and inflammation. nih.govmdpi.com

The future of target identification for this compound lies in leveraging these insights. By screening against diverse biological assays, including those for kinases, G-protein coupled receptors, and ion channels, researchers can uncover previously unknown mechanisms of action. The structural similarity to compounds with known anticancer and anti-inflammatory effects makes these therapeutic areas particularly promising for new discoveries.

Table 1: Selected Indole Carboxamide Analogues and Their Biological Targets

| Compound Class | Specific Analogue/Derivative | Identified Biological Target(s) | Therapeutic Area |

| Indole-5-carboxamides | Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides | Peptidoleukotriene Receptors | Inflammation, Asthma nih.gov |

| Indole-2-carboxamides | N-benzyl imidazo[1,2-a]pyridine-3-carboxamide (B1205228) related structures | Cytochrome bc1 complex (QcrB), MmpL3 | Tuberculosis nih.gov |

| Indole-2-carboxamides | Novel indole-2-carboxamide analogues | Not specified; antiproliferative activity | Pediatric Brain Tumors nih.gov |

| Indole-2-carboxamides | General indole-2-carboxamides | Transient Receptor Potential Vanilloid Type-1 (TRPV1) | Pain, Inflammation mdpi.com |

| 3-Substituted Indoles | Various derivatives | Not specified; anti-cancer activity | Breast Cancer nih.gov |

| Pyrazole-5-carboxamides | 1-methyl-1H-pyrazole-5-carboxamide derivatives | Androgen Receptor | Prostate Cancer nih.gov |

Development of Novel and Efficient Synthetic Strategies for Complex Indole-5-carboxamide Architectures

The synthesis of complex molecular architectures based on the indole-5-carboxamide framework is crucial for expanding the chemical space available for drug discovery. Future efforts will focus on creating more efficient, versatile, and stereoselective synthetic routes. nih.gov The indole-2-carboxamide has been demonstrated as a versatile synthetic precursor for creating diverse polycyclic indole structures through various cyclization reactions. rsc.org

Key advancements in synthetic methodology are paving the way for more complex designs. Traditional methods for forming the amide bond, such as using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, often as WSC.HCl) in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), remain valuable. nih.gov More recent strategies employ powerful coupling reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with a base such as diisopropylethylamine (DIPEA) to facilitate the reaction between an indole carboxylic acid and an amine. mdpi.comnih.gov

Emerging strategies are focused on novel ways to construct the core indole ring itself or to introduce functionality in a highly controlled manner. One such method is the direct carbamoylation of indoles using dimethylaluminum chloride (Me₂AlCl) and isocyanate derivatives. nih.gov Another innovative approach involves a palladium-catalyzed enantioselective alkene difunctionalization, which allows for the rapid construction of molecular complexity at the 3-position of the indole ring. nih.gov Furthermore, efficient one-pot procedures are being developed to assemble the indole scaffold from precursors like ortho-aminobenzyl-substituted alkynyl systems, which can accommodate a variety of functional groups. acs.org These advanced methods will enable the synthesis of previously inaccessible analogues of this compound, featuring greater structural diversity and complexity.

Table 2: Synthetic Methods for Indole Carboxamide Synthesis

| Reaction Type | Reagents/Catalysts | Description | Reference |

| Amide Coupling | EDCI (WSC.HCl), HOBt | Standard peptide coupling method to form the carboxamide bond. | nih.gov |

| Amide Coupling | BOP, DIPEA | A potent coupling system for forming amides from carboxylic acids and amines. | mdpi.comnih.gov |

| Amide Coupling | CDI, Ammonia/Hydrazine | Converts carboxylic acids to amides. | nih.gov |

| Direct Carbamoylation | Me₂AlCl, Isocyanates | Direct formation of indole-3-carboxamides from the indole core. | nih.gov |

| Alkene Difunctionalization | Palladium Catalyst | Enantioselective method to add complex substituents to the indole ring. | nih.gov |

| Indole Annulation | N/A (One-pot) | Assembly of the indole scaffold from an alkynyl-containing conjugated system. | acs.org |

Application of Advanced Mechanistic Probes for Detailed Biological Pathway Elucidation

Understanding the precise mechanism of action is fundamental to the development of any therapeutic agent. For this compound, future research will increasingly rely on advanced chemical probes to dissect its interactions with biological systems. These probes are specially designed molecules that can help identify binding partners and clarify the downstream effects of target modulation. scispace.com

A promising direction is the development of indole-based fluorescent probes. Novel indole derivatives designed with donor-π-acceptor (D-π-A) structures can exhibit changes in their fluorescence properties in response to their local environment, such as pH. mdpi.com By incorporating such environmentally sensitive fluorophores into the structure of this compound, researchers can create probes to visualize the compound's distribution within cells and its engagement with specific targets in real-time. These tools can reveal crucial information about how a compound reaches its site of action and what cellular compartments it localizes to. mdpi.com

Beyond fluorescent probes, other advanced tools include photo-affinity labels, which can be used to covalently link the compound to its biological target upon light activation, allowing for subsequent identification by proteomics. The development of highly potent and selective chemical probes is essential, as they can be used to uncover previously unknown biological functions and validate new therapeutic targets. scispace.com For example, a probe derived from this compound could be used in cell-based assays to explore its effects on pathways like autophagy or other cellular maintenance processes, potentially revealing novel therapeutic applications. scispace.com

Integration of High-Throughput Screening and Computational Methods in Drug Discovery Pipelines

The discovery and optimization of new drugs based on the this compound scaffold will be significantly accelerated by the deep integration of high-throughput screening (HTS) and computational methods. ewadirect.com This synergy allows for the rapid evaluation of vast libraries of compounds and the intelligent design of new molecules with improved properties. nih.gov

High-throughput screening (HTS) automates the testing of hundreds of thousands of compounds in parallel, enabling the rapid identification of "hit" molecules that exhibit a desired biological activity. researchgate.net For indole-5-carboxamides, HTS assays can be designed to screen for modulators of specific enzymes, receptors, or cellular pathways.

Complementing HTS, high-throughput computational screening (HTCS) utilizes computer models to predict the activity of virtual compounds before they are synthesized. nih.gov This process saves significant time and resources. Core HTCS methods include:

Molecular Docking: Simulates how a compound binds to the three-dimensional structure of a protein target.

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate chemical structure with biological activity. nih.gov

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov

The integration of artificial intelligence (AI) and machine learning is further revolutionizing this field. nih.gov These advanced algorithms can analyze complex datasets from HTS and computational experiments to identify subtle patterns and predict the properties of novel, de novo designed molecules. nih.govresearchgate.net This integrated pipeline, from broad initial screening to focused computational design, will be instrumental in optimizing leads derived from this compound for potency, selectivity, and drug-like properties.

Table 3: Key Computational Methods in Modern Drug Discovery

| Method | Description | Application in Indole-5-Carboxamide Research |

| High-Throughput Screening (HTS) | Automated, rapid testing of large chemical libraries for biological activity. | Initial identification of active indole-5-carboxamide analogues from diverse libraries. ewadirect.comresearchgate.net |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target. | To model the binding of this compound to potential biological targets. nih.gov |

| QSAR | Correlates variations in chemical structure with changes in biological activity. | To guide the design of new analogues with enhanced potency or selectivity. nih.gov |

| Pharmacophore Modeling | Defines the essential steric and electronic features for biological interaction. | To create a 3D model of features required to interact with a specific target, guiding new designs. nih.gov |

| Machine Learning / AI | Uses algorithms to learn from data and make predictions on new data. | To predict biological activity, optimize properties, and design novel compounds de novo. nih.gov |

Collaborative Research Frameworks for Accelerating Translational Science

To translate promising basic research on this compound into tangible clinical applications, a shift towards more collaborative research frameworks is essential. Translational science, the process of turning laboratory discoveries into new health interventions, is inherently complex and requires multidisciplinary cooperation. nih.gov

Future progress will depend on establishing frameworks that unite researchers from academia, industry, and government. cijournal.ru These collaborations can pool resources, share data, and bring diverse expertise to bear on common challenges. A successful framework would involve multiple components, including shared databases of chemical structures and biological activity, standardized assay protocols, and open communication channels. nih.gov

Drawing inspiration from models used in other fields like genomics, such a framework could feature a tiered approach to evidence development. nih.gov Initially, observational studies could be conducted by pooling data from different research groups to identify preliminary links between indole-5-carboxamide derivatives and clinical outcomes. As evidence grows, more rigorous studies, potentially including randomized controlled trials for lead candidates, could be coordinated across multiple institutions. nih.gov This collaborative model creates a "learning health system" where data from both research and clinical settings are continuously used to refine understanding and guide future development. nih.gov Such an integrated, multi-stakeholder approach will be critical to overcoming the hurdles of drug development and accelerating the journey of new indole-5-carboxamide-based therapies from the lab to the clinic.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-Methyl-1H-indole-5-carboxamide, and how are intermediates validated?

- Answer : The synthesis typically involves multi-step routes, starting with indole core functionalization. For example, ester intermediates (e.g., methyl or ethyl indole-carboxylates) are synthesized via alkylation or condensation reactions, followed by hydrolysis to yield the carboxamide . Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity and HPLC for purity validation (>98% purity as per ). Melting point comparisons with literature values (e.g., indole-5-carboxylic acid derivatives in , mp 232–234°C) help verify structural integrity.

Q. Which spectroscopic techniques are essential for structural elucidation of this compound, and what diagnostic signals should be prioritized?

- Answer :

- NMR : Look for aromatic proton signals in the 6.8–8.2 ppm range (indole ring) and methyl group resonance near 2.5 ppm. Carboxamide carbonyls appear at ~165–170 ppm in 13C NMR .

- IR : A strong absorption band at ~1650 cm⁻¹ (amide C=O stretch) and N-H stretch at ~3300 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., MW 303.36 g/mol for related compounds in ).

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to enhance yield and scalability?

- Answer : Optimization strategies include:

- Catalyst Screening : Use Pd-based catalysts for regioselective alkylation (e.g., employs similar indole derivatives).

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.

- Purification : Gradient column chromatography or recrystallization (e.g., ethyl acetate/hexane) enhances purity. Recent studies ( ) achieved >95% purity via HPLC with C18 columns.

Q. How should researchers address discrepancies between computational structural predictions and experimental data (e.g., X-ray vs. NMR)?

- Answer :

- Comparative Crystallography : Refine X-ray diffraction data using programs like SHELXL ( ) to resolve bond-length/angle mismatches.

- DFT Calculations : Compare computed NMR chemical shifts (e.g., Gaussian09) with experimental data to identify conformational mismatches .

- Cross-Validation : Validate spectral data against structurally analogous compounds (e.g., methyl indole carboxylates in ).

Q. What role does the 3-methyl group play in modulating the bioactivity of this compound in enzyme inhibition studies?

- Answer : The 3-methyl group enhances hydrophobic interactions with enzyme active sites. For example:

- Kinase Inhibition : Methyl-substituted indoles () show improved binding to ATP pockets due to steric complementarity.

- SAR Studies : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess affinity changes via IC50 assays.

Data Contradiction Analysis

Q. How can conflicting thermal decomposition data for this compound derivatives be reconciled?

- Answer : Contradictions often arise from varying experimental conditions:

- TGA/DSC Protocols : Standardize heating rates (e.g., 10°C/min) and purge gases (N2 vs. air) to ensure reproducibility .

- Sample Purity : Impurities (e.g., unreacted intermediates) alter decomposition profiles; validate via HPLC ( ).

Methodological Tables

| Characterization Technique | Key Parameters | Reference |

|---|---|---|

| X-ray Crystallography | Space group, R-factor, bond lengths | |

| HPLC | Column: C18, Mobile phase: MeCN/H2O | |

| TGA | Heating rate: 10°C/min, N2 atmosphere |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.